molecular formula C8H5F5O B14053341 1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene

1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene

Cat. No.: B14053341
M. Wt: 212.12 g/mol
InChI Key: KXHZGHLGCFYGBT-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to participate in specific interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is difluoromethylation , which can be achieved through various strategies, including electrophilic, nucleophilic, radical, and cross-coupling methods

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, where the reaction conditions are optimized for high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while cross-coupling reactions can produce complex aromatic compounds with multiple functional groups.

Scientific Research Applications

1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene involves its ability to interact with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and the difluoromethoxy group. This unique structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,4-difluoro-5-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2

InChI Key

KXHZGHLGCFYGBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)F)F)CF

Origin of Product

United States

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